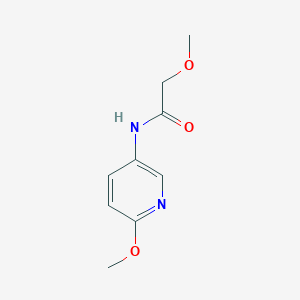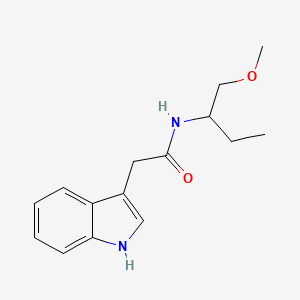![molecular formula C20H21NO2 B7564601 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)
2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol, also known as NDMC, is a chemical compound that has been widely studied for its potential application in scientific research. This compound is a derivative of the well-known drug, propranolol, and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Specifically, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to inhibit the activity of beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells.
Biochemical and Physiological Effects:
2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to have a range of interesting biochemical and physiological effects. In addition to its effects on the cardiovascular system and cancer cells, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has also been found to have anti-inflammatory and antioxidant properties. These properties make 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol a potential candidate for the development of new treatments for a range of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in lab experiments is its well-established synthesis method. This allows researchers to produce large quantities of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol for use in experiments. Additionally, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to be relatively stable and easy to work with in the lab.
However, there are also some limitations to using 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways. Additionally, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to have some toxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol. One area of interest is in the development of new cancer treatments based on 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol. Researchers could explore the use of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in combination with other drugs to enhance its anti-cancer effects.
Another potential area of research is in the development of new treatments for cardiovascular diseases. Researchers could explore the use of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in combination with other drugs to reduce blood pressure and heart rate.
Finally, researchers could explore the use of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. By understanding the mechanism of action of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol more fully, researchers could develop new treatments that target specific pathways in these diseases.
Synthesis Methods
The synthesis of 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol involves the reaction of propranolol with formaldehyde and naphthalene-1-yl-ethylamine. The resulting compound is then treated with sodium borohydride to yield 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol. This synthesis method has been well-established in the literature and has been used to produce 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol in large quantities for scientific research purposes.
Scientific Research Applications
2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. Studies have shown that 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol a potential candidate for the development of new cancer treatments.
In addition to its potential in cancer research, 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol has also been studied for its effects on the cardiovascular system. Research has shown that 2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol can reduce blood pressure and heart rate, making it a potential treatment for hypertension and other cardiovascular diseases.
properties
IUPAC Name |
2-methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14(17-9-5-7-16-6-3-4-8-18(16)17)21-13-15-10-11-20(23-2)19(22)12-15/h3-12,14,21-22H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPHKWHMVUFOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC(=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

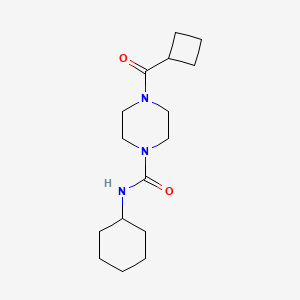
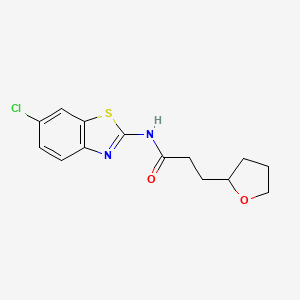
![(2-methylcyclopropyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7564532.png)
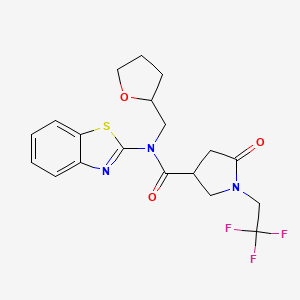
![N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7564539.png)
![1-[[6-(Azepan-1-yl)pyridin-3-yl]methyl]-3-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]urea](/img/structure/B7564545.png)
![N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7564552.png)
![[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7564553.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7564558.png)


![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
